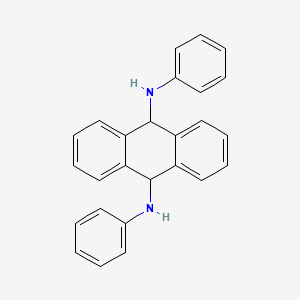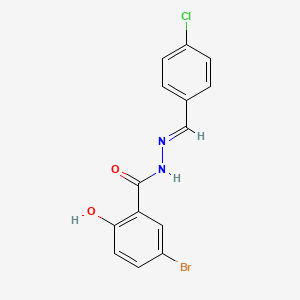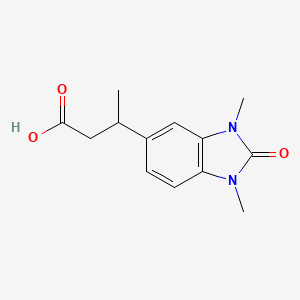![molecular formula C20H16N2O2 B3857247 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B3857247.png)
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione
Übersicht
Beschreibung
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione, also known as PAP-1, is a synthetic compound with potential therapeutic applications. It was first synthesized in 2000 by a group of researchers led by Dr. Christopher J. Moody at the University of Nottingham. Since then, PAP-1 has been extensively studied for its mechanism of action and potential use in scientific research.
Wirkmechanismus
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione works by binding to the active site of PP5, inhibiting its activity. This leads to the activation of various signaling pathways, including the Akt and ERK pathways, which are involved in cell survival and proliferation. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to increase cellular proliferation and survival, as well as promote the differentiation of stem cells. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in lab experiments is its specificity for PP5. This allows for the selective inhibition of PP5 activity, without affecting other signaling pathways. However, one limitation of using 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for the use of 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in scientific research. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione may also have potential applications in the field of regenerative medicine, as it has been shown to promote stem cell differentiation. Further studies are needed to fully understand the potential therapeutic applications of 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been shown to have potential therapeutic applications in various scientific fields. It has been studied for its ability to inhibit the activity of protein phosphatase 5 (PP5), a key regulator of cellular signaling pathways. 2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-16-8-4-5-9-17(16)22-18(19)12-15(20(22)24)13-21-11-10-14-6-2-1-3-7-14/h1-9,12-13,24H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFCDAAJYZZIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(N3C4=CC=CC=C4C(=O)C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3857181.png)



![3-phenyl-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B3857207.png)
![3-ethyl-N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3857215.png)
![methyl 2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3857218.png)
![4-[2-(4-bromobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3857221.png)
![4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857233.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3857239.png)

![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)
![1-(4-methylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857273.png)